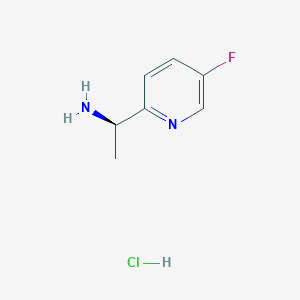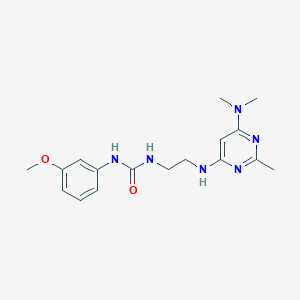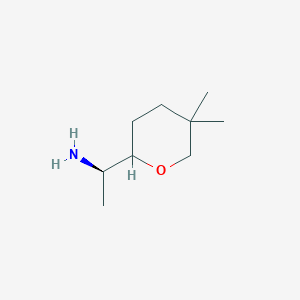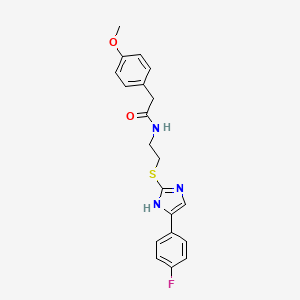![molecular formula C22H17N5O2S2 B2853515 (E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 844455-01-2](/img/structure/B2853515.png)
(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C22H17N5O2S2 and its molecular weight is 447.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoxaline derivatives are known for their potential as anticancer agents. They can interact with various biological targets and disrupt cancer cell proliferation. The specific compound may be studied for its ability to inhibit kinase enzymes, which are often overactive in cancer cells, thereby halting tumor growth and metastasis .
Antimicrobial Activity
These compounds exhibit significant antimicrobial properties, making them valuable in the development of new antibiotics. They can work by interfering with bacterial DNA synthesis or protein production, which is crucial for bacterial growth and survival .
Anticonvulsant Activity
Quinoxaline derivatives can also serve as anticonvulsants. They may modulate neurotransmitter release or receptor activity in the central nervous system, which can help in controlling seizures .
Anti-Tuberculosis Activity
Given the rise of drug-resistant strains of tuberculosis, quinoxaline derivatives are being explored for their anti-TB properties. They might inhibit mycobacterial cell wall synthesis or other critical processes in the pathogen .
Anti-Malarial Activity
These compounds have shown promise in the fight against malaria. They could target the Plasmodium parasites at various stages of their life cycle, offering a potential treatment for this devastating disease .
Anti-Inflammatory Activity
Quinoxaline derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines or other mediators of inflammation. This makes them potential candidates for treating chronic inflammatory diseases .
Propiedades
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c1-14-6-4-8-16(12-14)31(28,29)20-19-22(26-18-10-3-2-9-17(18)25-19)27(21(20)23)24-13-15-7-5-11-30-15/h2-13H,23H2,1H3/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYYESEYPXLOF-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2853433.png)
![3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2853434.png)

![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)
![5-Methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853441.png)
![11-(6-Chloroquinazolin-4-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2853442.png)

![2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2853445.png)
![1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853446.png)


![2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2853453.png)
